molecular formula C8H15N3 B15272666 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B15272666
M. Wt: 153.22 g/mol
InChI Key: UOZVNZHTOKVBSB-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, an isopropyl group at position 3, and an amine group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. For instance, the reaction of 1,3-diketone with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine
  • 1,4-dimethyl-3-(ethyl)-1H-pyrazol-5-amine
  • 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Uniqueness

1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 3 and the amine group at position 5 differentiates it from other pyrazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,4-dimethyl-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-5(2)7-6(3)8(9)11(4)10-7/h5H,9H2,1-4H3

InChI Key

UOZVNZHTOKVBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(C)C)C)N

Origin of Product

United States

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